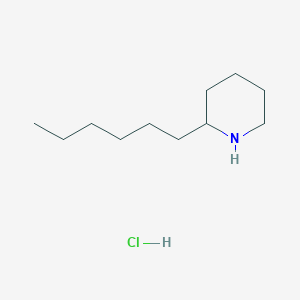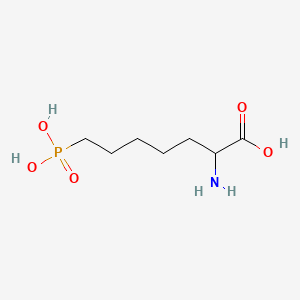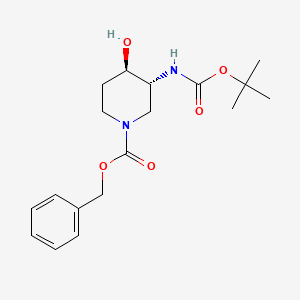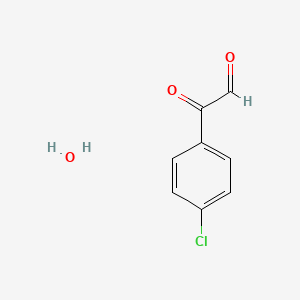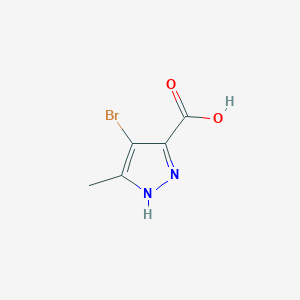
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3,3-dimethyl-
Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3,3-dimethyl- is a flavonoid compound, also known as diosmin. Diosmin is a natural product that is found in citrus fruits and has been used for medicinal purposes for many years. It is known for its anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of diosmin is not fully understood. However, it is believed that diosmin exerts its pharmacological effects by modulating various signaling pathways in the body. Diosmin has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. Diosmin has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is a process involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Diosmin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. Diosmin has also been shown to improve endothelial function, which is important for the maintenance of vascular health. In addition, diosmin has been shown to improve insulin sensitivity and glucose uptake, which is important for the management of diabetes.
Advantages and Limitations for Lab Experiments
Diosmin has several advantages for lab experiments. It is a natural product that is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological activities are well-established. However, diosmin has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, diosmin has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3,3-dimethyl- One area of research is the development of novel formulations of diosmin that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of diosmin as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, the mechanisms underlying the pharmacological effects of diosmin need to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, diosmin is a natural product that has been extensively studied for its pharmacological activities. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and anti-hypertensive properties. Diosmin has been used in the treatment of various diseases such as varicose veins, hemorrhoids, and chronic venous insufficiency. However, further research is needed to fully understand the mechanisms underlying the pharmacological effects of diosmin and to develop novel formulations that can improve its solubility and bioavailability.
Scientific Research Applications
Diosmin has been extensively studied for its various pharmacological activities. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and anti-hypertensive properties. Diosmin has been used in the treatment of various diseases such as varicose veins, hemorrhoids, and chronic venous insufficiency. It has also been used in the treatment of cardiovascular diseases, cancer, and diabetes.
properties
IUPAC Name |
7-hydroxy-3,3-dimethyl-2H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFOTUNFMWXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C1=O)C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3,3-dimethyl- | |
CAS RN |
864866-90-0 | |
| Record name | 7-hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




